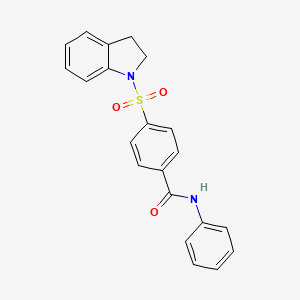![molecular formula C19H15FN2O3S B3609366 4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3609366.png)
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Overview
Description
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group attached to a sulfamoyl moiety, which is further connected to a phenylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-fluoroaniline with chlorosulfonic acid to form 2-fluorophenylsulfonamide.
Coupling with Benzoyl Chloride: The sulfamoyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide
- 4-[(2-bromophenyl)sulfamoyl]-N-phenylbenzamide
- 4-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
Uniqueness
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-17-8-4-5-9-18(17)22-26(24,25)16-12-10-14(11-13-16)19(23)21-15-6-2-1-3-7-15/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSRKZIHATYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(dimethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3609320.png)
![N-(2-chlorophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B3609324.png)
![2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3609332.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3609340.png)
![3-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3609343.png)
![4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B3609352.png)

![4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3609370.png)

![5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3609385.png)
![2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3609391.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3609399.png)
